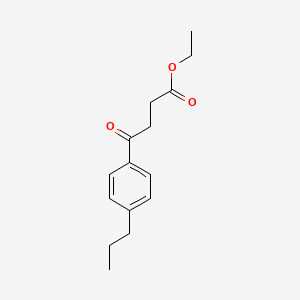
Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(4-n-propylphenyl)-4-oxobutanoate, also known as a derivative of the diketone family, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an ethyl ester and a propyl-substituted phenyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The general synthetic route includes:
- Starting Materials : Ethyl acetoacetate and 4-n-propylphenol.
- Reagents : Common reagents include base catalysts such as sodium ethoxide.
- Reaction Conditions : The reaction is usually carried out under reflux conditions in an organic solvent.
The resulting compound can be purified through recrystallization or chromatography techniques.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and liver cancer models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 22.5 |
| HepG2 (Liver Cancer) | 18.0 |
These results suggest that the compound may serve as a potential lead for developing new anticancer therapies.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown promise in reducing inflammation. In vitro studies demonstrated that it significantly decreases the production of pro-inflammatory cytokines in macrophage cell lines, indicating a potential role in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to programmed cell death.
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 22.5 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
Case Study 2: Anti-inflammatory Action
Another investigation focused on the anti-inflammatory properties of the compound using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). Treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, demonstrating its potential as an anti-inflammatory agent.
属性
IUPAC Name |
ethyl 4-oxo-4-(4-propylphenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-3-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18-4-2/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPABHXPDYGMDPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645850 |
Source


|
| Record name | Ethyl 4-oxo-4-(4-propylphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57821-80-4 |
Source


|
| Record name | Ethyl γ-oxo-4-propylbenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57821-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4-(4-propylphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














